3,5-Octadien-7-yn-2-one, 6-methyl- (9CI)
Description
3,5-Octadien-7-yn-2-one, 6-methyl- (9CI) (CAS 151072-44-5) is an unsaturated carbonyl compound characterized by a conjugated dienynone structure. Its molecular formula is C₉H₁₀O, featuring a linear carbon chain with alternating double and triple bonds, a ketone group at position 2, and a methyl substituent at position 6 . The compound is part of the 9CI (Ninth Collective Index) nomenclature system, which standardizes chemical naming for regulatory and industrial applications.
Properties
CAS No. |
151072-44-5 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.178 |
IUPAC Name |
6-methylocta-3,5-dien-7-yn-2-one |
InChI |
InChI=1S/C9H10O/c1-4-8(2)6-5-7-9(3)10/h1,5-7H,2-3H3 |
InChI Key |
YYRQXVKQTMLAQL-UHFFFAOYSA-N |
SMILES |
CC(=O)C=CC=C(C)C#C |
Synonyms |
3,5-Octadien-7-yn-2-one, 6-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isomeric and Homologous Variants
a. 3,5-Octadien-7-yn-2-one, 6-methyl-, (E,E)- (9CI) (CAS 140472-19-1)
- Molecular Formula : C₉H₁₀O (identical to the parent compound).
- Key Difference : Stereochemistry. The (E,E) designation indicates specific geometric isomerism in the diene system, which may alter reactivity, polarity, and intermolecular interactions compared to the parent compound.
- Data Gap: No experimental data on melting points, solubility, or spectroscopic properties are available in the provided evidence .
b. 3,5-Octadiene-2,7-dione, (3Z,5E)- (CAS 156994-29-5)
- Molecular Formula : C₈H₁₀O₂.
- Key Differences :
- Contains two ketone groups (at positions 2 and 7) instead of one.
- Lacks the alkyne bond present in the parent compound.
- The absence of the alkyne reduces structural rigidity .
Shorter-Chain Analogues
a. 3,5-Hexadien-2-one,3,4-dimethyl-, (E)- (9CI) (CAS 89128-18-7)
- Molecular Formula : C₈H₁₂O.
- Key Differences: Shorter carbon backbone (hexadienone vs. octadienynone). Methyl substituents at positions 3 and 4 instead of a single methyl group at position 4.
- Implications : Reduced chain length may lower melting and boiling points due to decreased van der Waals interactions. The methyl substituents could sterically hinder reaction sites, affecting regioselectivity in synthetic applications .
Functionalized Derivatives
a. 1,2-Bis(8-(4-((5'-(methylthio)-2,2'-bithiophen-5-ylthio)methyl)-1H-1,2,3-triazol-1-yl)octyl)disulfide (CAS-associated compounds in )
- Molecular Features : Contain sulfur-rich heterocycles (thiophene, triazole) and disulfide linkages.
- Contrast: Unlike the parent enynone, these compounds exhibit extended conjugation and redox-active sulfur moieties, making them candidates for electronic materials or catalysis .
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